3,4-Methylenedioxy-beta-nitrostyrene
3,4-Methylenedioxy-beta-nitrostyrene
MNS is a β-nitrostyrene that blocks and reverses platelet aggregation induced by such triggers as collagen, U-46619, and ADP (IC50 = 1.1, 2.1, and 4.1 µM, respectively). It reduces tyrosine phosphorylation in stimulated platelets and inhibits recombinant human Syk and Src (IC50 = 2.8 and 27.3 µM, respectively) in vitro.
Cell-permeable. An irreversible inhibitor of p97 (IC50 <10uM).
MNS is a selective inhibitor of Syk kinase activity. It acts by inhibiting NLRP3 ATPase activity and binding to the NACHT and LRR domains.
Cell-permeable. An irreversible inhibitor of p97 (IC50 <10uM).
MNS is a selective inhibitor of Syk kinase activity. It acts by inhibiting NLRP3 ATPase activity and binding to the NACHT and LRR domains.
Brand Name:
Vulcanchem
CAS No.:
1485-00-3
VCID:
VC0535893
InChI:
InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-
SMILES:
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
Molecular Formula:
C9H7NO4
Molecular Weight:
193.16 g/mol
3,4-Methylenedioxy-beta-nitrostyrene
CAS No.: 1485-00-3
Cat. No.: VC0535893
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | MNS is a β-nitrostyrene that blocks and reverses platelet aggregation induced by such triggers as collagen, U-46619, and ADP (IC50 = 1.1, 2.1, and 4.1 µM, respectively). It reduces tyrosine phosphorylation in stimulated platelets and inhibits recombinant human Syk and Src (IC50 = 2.8 and 27.3 µM, respectively) in vitro. Cell-permeable. An irreversible inhibitor of p97 (IC50 <10uM). MNS is a selective inhibitor of Syk kinase activity. It acts by inhibiting NLRP3 ATPase activity and binding to the NACHT and LRR domains. |
|---|---|
| CAS No. | 1485-00-3 |
| Molecular Formula | C9H7NO4 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole |
| Standard InChI | InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3- |
| Standard InChI Key | KFLWBZPSJQPRDD-ARJAWSKDSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-] |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |
| Appearance | Solid powder |
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